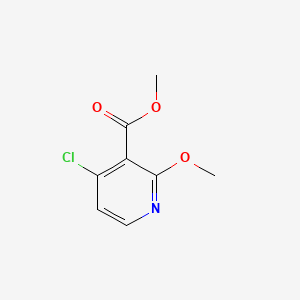

Methyl 4-chloro-2-methoxynicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-chloro-2-methoxynicotinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 2-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-methoxypyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a temperature range of 0-5°C to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

化学反応の分析

Types of Reactions

Methyl 4-chloro-2-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted nicotinates.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of aminonicotinates.

科学的研究の応用

Vasodilatory Effects

Research has indicated that methyl 4-chloro-2-methoxynicotinate may exhibit vasodilatory effects similar to those observed with methyl nicotinate. It enhances local blood flow by acting as a peripheral vasodilator, which could be beneficial in treating conditions such as muscle pain or joint disorders.

In a study assessing the compound's pharmacokinetics, it was found that topical application led to significant increases in blood flow at the site of application, suggesting its utility in enhancing drug delivery systems.

Therapeutic Applications

Case Study: Topical Application for Blood Collection

A notable study investigated the use of methyl nicotinate solutions (related to this compound) for improving peripheral blood collection methods. The results demonstrated that local application significantly increased blood flow without altering the proportions of various blood cell types, indicating its safety and efficacy for patients with venous access difficulties .

Table 2: Study Results on Blood Flow Enhancement

| Concentration (mol/L) | Blood Flow Increase (%) | Safety Profile |

|---|---|---|

| 10^-4 | 25 | No adverse effects reported |

| 10^-3 | 40 | No adverse effects reported |

| 10^-2 | 60 | Mild erythema observed |

作用機序

The mechanism of action of methyl 4-chloro-2-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the nicotinate ring can influence the compound’s binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration .

類似化合物との比較

Similar Compounds

- Methyl 2-chloro-4-methoxynicotinate

- Methyl 6-chloro-2-methoxynicotinate

- Methyl 4-chloro-6-methoxynicotinate

Uniqueness

Methyl 4-chloro-2-methoxynicotinate is unique due to the specific positioning of the chloro and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

生物活性

Methyl 4-chloro-2-methoxynicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methoxy group and a chlorine atom at specific positions on the pyridine ring. Its molecular formula is C8H8ClNO3, with a molecular weight of approximately 189.61 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Vasodilation : Similar to other methyl esters of nicotinic acid, it may promote vasodilation by enhancing local blood flow through the release of prostaglandins, which act on vascular smooth muscles .

- Anti-inflammatory Effects : The compound has been noted for its potential in regulating inflammatory markers such as VCAM-1 and MCP-1, which are implicated in cardiovascular diseases and inflammatory conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Antiviral Properties : The compound's derivatives have shown promise against HIV integrase, suggesting potential applications in antiviral therapies. For instance, modifications at the 4-position have been linked to varying degrees of potency against HIV strains with known resistance mutations .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 5'a | 1.2 ± 0.2 | High |

| 5d | 18 ± 2 | Moderate |

| 5b | >333 | Low |

Case Studies

- Cardiovascular Health : A study involving a related compound demonstrated its ability to inhibit vascular inflammation markers, suggesting that this compound could be beneficial in preventing conditions like atherosclerosis and restenosis .

- Toxicology Assessment : Comparative studies on related chlorinated compounds have shown that while some exhibit toxicity at high doses, the specific toxicity profile for this compound remains to be fully characterized .

特性

IUPAC Name |

methyl 4-chloro-2-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZHMVMVSJXJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739057 |

Source

|

| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256826-55-7 |

Source

|

| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。